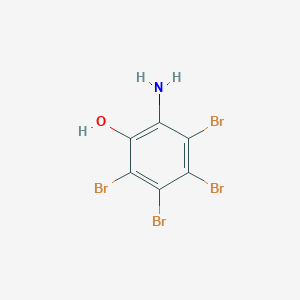

2-Amino-3,4,5,6-tetrabromophenol

Descripción

The study of halogenated organic compounds is a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to materials science. Within this domain, brominated phenols represent a significant class of molecules known for their diverse properties and applications. The introduction of an amino group to a polybrominated phenolic backbone, as seen in 2-Amino-3,4,5,6-tetrabromophenol, suggests a molecule with unique electronic and chemical characteristics that warrant a closer examination.

Brominated phenolic compounds are of considerable interest due to their widespread presence as environmental constituents and their utility as synthetic intermediates. nih.gov The reactivity of phenols allows for electrophilic aromatic substitution, and bromination is a common transformation. nih.gov Phenol (B47542) itself reacts with bromine water to form 2,4,6-tribromophenol. youtube.com The presence of multiple bromine atoms on the aromatic ring, as in the tetrabrominated structure of the title compound, is expected to significantly influence its physical and chemical properties.

The hydroxyl (-OH) and amino (-NH2) groups on the aromatic ring are both activating and ortho-, para-directing in electrophilic substitution reactions. However, in a fully substituted ring like that of 2-Amino-3,4,5,6-tetrabromophenol, the reactivity is more complex. The high degree of bromination would likely impart properties such as increased lipophilicity and potential for bioaccumulation, characteristics often observed in other polybrominated compounds like polybrominated diphenyl ethers (PBDEs). nih.gov

Furthermore, the presence of both an acidic phenolic hydroxyl group and a basic amino group makes 2-Amino-3,4,5,6-tetrabromophenol an amphoteric molecule. This duality could be exploited in the synthesis of novel polymers, dyes, or biologically active molecules. The antioxidant properties inherent to many phenols may also be modulated by the extensive bromination and the presence of the amino group. nih.gov

To provide a comparative context, the properties of related, less-substituted brominated phenols are presented in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Aminophenol (B121084) | C₆H₇NO | 109.13 | 174 |

| 4-Bromophenol | C₆H₅BrO | 173.01 | 66.4 |

| 2,4-Dibromophenol | C₆H₄Br₂O | 251.90 | 37-40 |

| 2,4,6-Tribromophenol | C₆H₃Br₃O | 330.80 | 96 |

This table presents data for related compounds to provide context for the potential properties of 2-Amino-3,4,5,6-tetrabromophenol.

The most significant research gap concerning 2-Amino-3,4,5,6-tetrabromophenol is the apparent lack of its synthesis and characterization in the scientific literature. While methods for the synthesis of various aminophenols are well-established, including the reduction of nitrophenols, the preparation of such a highly substituted molecule presents unique challenges. google.comgoogle.com The synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers suggests that pathways to highly brominated amino-aromatics are feasible. nih.gov

A crucial area for future research would be the development of a synthetic route to 2-Amino-3,4,5,6-tetrabromophenol. This would enable a thorough investigation of its fundamental properties, including its crystal structure, spectroscopic data, and reactivity.

Furthermore, the potential applications of this compound remain entirely unexplored. Given that halogenated anilines have been investigated for their anticorrosive properties and have also been identified as natural products from marine organisms, there is a clear impetus to study the biological and material science applications of their phenolic counterparts. researchgate.netrsc.org The incorporation of halogens can enhance the antimicrobial activity of metal complexes with Schiff base ligands derived from halogen-substituted precursors. acs.org

The study of highly halogenated aminophenols could also contribute to a better understanding of the environmental fate and toxicology of halogenated aromatic compounds. Research into the formation of brominated phenolic compounds from the oxidation of phenol in the presence of bromide ions highlights the potential for natural formation of such molecules. nih.gov Investigating the potential for 2-Amino-3,4,5,6-tetrabromophenol to act as a precursor to other persistent organic pollutants would be a valuable area of research.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3,4,5,6-tetrabromophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br4NO/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBPXZXVNVETRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 2 Amino 3,4,5,6 Tetrabromophenol

Established Synthetic Pathways for Polybrominated Aminophenols

The synthesis of polybrominated aminophenols is typically achieved through two primary strategies: direct bromination of a substituted phenol (B47542) or sequential functionalization of the aromatic ring. Each approach offers distinct advantages and challenges in controlling the regioselectivity and achieving the desired substitution pattern.

Direct Bromination Approaches and Regioselectivity

The direct bromination of phenols is a well-known electrophilic aromatic substitution reaction. The hydroxyl (-OH) and amino (-NH2) groups are strong activating groups, meaning they increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. savemyexams.comlibretexts.org These groups are also ortho, para-directors, guiding the incoming electrophile to the positions adjacent (ortho) and opposite (para) to themselves. savemyexams.comchemistrystudent.com

However, the high reactivity of phenols and anilines can make direct bromination difficult to control, often leading to the formation of di- and tri-bromo products readily. libretexts.org In the case of aminophenols, the presence of two strong activating groups further enhances the ring's reactivity, making selective monobromination challenging. The regioselectivity of the bromination is influenced by the electronic and steric effects of the substituents already present on the ring. For instance, π-donor substituents generally direct electrophilic aromatic bromination in the order of para > ortho > meta. nih.gov The choice of brominating agent and reaction conditions, such as the solvent and temperature, can also influence the outcome. For example, using bromine water with phenol leads to the formation of a white precipitate of 2,4,6-tribromophenol. byjus.com To achieve higher degrees of bromination, such as in the target molecule, more forcing conditions or alternative strategies are necessary.

Sequential Functionalization Strategies

To overcome the challenges of direct bromination and to introduce a variety of substituents in a controlled manner, sequential functionalization strategies are often employed. organic-chemistry.orgnih.govnih.gov These multi-step syntheses involve the introduction of functional groups in a specific order to achieve the desired substitution pattern.

One common sequential approach involves the nitration of a phenol followed by bromination. The nitro group (-NO2) is a strong deactivating group and a meta-director. wku.edu By first introducing a nitro group, the reactivity of the aromatic ring is tempered, allowing for more controlled subsequent bromination reactions. The nitro group can later be reduced to an amino group.

The nitration of phenol itself can be achieved using dilute nitric acid at room temperature to yield a mixture of ortho- and para-nitrophenols. byjus.com Using concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid). byjus.com Once the desired nitrophenol is obtained, it can be subjected to bromination. The directing effects of both the hydroxyl and nitro groups will then determine the position of bromine substitution.

Once the aminophenol is formed, it can be brominated. As mentioned earlier, the amino group is a strong activating and ortho, para-directing group, which will influence the regioselectivity of the bromination. libretexts.org To control the high reactivity of the resulting aminophenol towards bromination, it is sometimes necessary to protect the amino group, for example, by acetylation to form an acetanilide (B955) derivative. libretexts.org This attenuates the activating influence of the amino group, allowing for more controlled bromination before the protecting group is removed. libretexts.org

Advanced Catalytic Approaches in the Synthesis of 2-Amino-3,4,5,6-tetrabromophenol

Modern synthetic chemistry has seen the development of advanced catalytic systems that offer greater efficiency, selectivity, and milder reaction conditions for the synthesis of complex molecules like 2-Amino-3,4,5,6-tetrabromophenol.

Metal-Catalyzed Hydrohalogenation and Amination

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-halogen and carbon-nitrogen bonds. thieme-connect.dersc.org While direct catalytic methods for the synthesis of 2-Amino-3,4,5,6-tetrabromophenol are not extensively documented in the provided search results, the principles of metal-catalyzed reactions are highly relevant.

For instance, palladium-, nickel-, and copper-catalyzed cross-coupling reactions are widely used to form C-N and C-O bonds, which could be conceptually applied in a retrosynthetic analysis of the target molecule. mit.edunih.govresearchgate.net These methods often involve the coupling of an aryl halide with an amine or an alcohol. The development of specific ligands has been crucial in achieving high selectivity in these reactions. mit.edunih.gov

Furthermore, metal-catalyzed amination of phenols is a developing field. Ruthenium-catalyzed amination of phenols with amines has been reported, proceeding through a direct condensation reaction. nih.gov Such strategies could potentially be adapted for the synthesis of aminophenols from appropriately substituted phenols. While the direct application of these advanced catalytic methods to the synthesis of 2-Amino-3,4,5,6-tetrabromophenol requires further research, they represent the forefront of synthetic methodology for constructing highly functionalized aromatic compounds.

Interactive Data Table: Summary of Synthetic Approaches

| Synthetic Strategy | Key Intermediates/Reagents | Advantages | Challenges |

| Direct Bromination | Phenol, Aminophenol, Bromine | Potentially fewer steps | Poor regioselectivity, over-bromination |

| Nitration-Bromination | Nitrophenol, Nitric Acid, Bromine | Controlled bromination | Multi-step, handling of nitrating agents |

| Reduction-Bromination | Nitrophenol, Reducing Agents (e.g., Pd/C), Bromine | Access to aminophenols | Multi-step, potential for over-bromination of reactive aminophenol |

| Metal-Catalyzed Reactions | Aryl Halides, Amines, Metal Catalysts (e.g., Pd, Cu, Ru) | High selectivity, mild conditions | Catalyst cost and sensitivity, substrate scope |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of polybrominated phenols is crucial to mitigate the environmental impact of traditional bromination methods, which often involve hazardous reagents and solvents. The focus lies on the use of safer brominating agents, environmentally benign solvents, and energy-efficient reaction conditions.

One of the primary green approaches involves replacing elemental bromine with alternative brominating agents. N-bromosuccinimide (NBS) is a commonly used solid brominating agent that is easier and safer to handle than liquid bromine. nih.gov Another promising green alternative is the in-situ generation of bromine from the oxidation of bromide salts, such as sodium bromide (NaBr) or potassium bromide (KBr), using an environmentally benign oxidant like hydrogen peroxide (H₂O₂). researchgate.net This system, often referred to as the H₂O₂-HBr system, generates water as the primary byproduct, significantly reducing hazardous waste. researchgate.net

The choice of solvent is another critical aspect of green synthetic design. Traditional bromination reactions are often carried out in chlorinated solvents like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃), which are toxic and environmentally persistent. Water is an ideal green solvent due to its non-toxic nature, non-flammability, and abundance. researchgate.net The bromination of some para-substituted phenols has been successfully demonstrated using the H₂O₂-HBr system or NBS in an aqueous medium. researchgate.net Ethanol is another greener alternative to chlorinated solvents. nih.gov

Energy consumption can be minimized by conducting reactions at ambient temperature. Many of the greener bromination methods, such as those using NBS or the H₂O₂-HBr system, can be efficient at room temperature, avoiding the need for heating and thus reducing energy costs and environmental footprint. researchgate.net

Below is a table summarizing green chemistry approaches applicable to the synthesis of brominated phenols.

| Green Chemistry Principle | Traditional Method | Greener Alternative(s) | Key Advantages of Greener Alternative |

| Safer Reagents | Elemental Bromine (Br₂) | N-bromosuccinimide (NBS), H₂O₂/HBr system | Solid, easier to handle (NBS); In-situ generation, water as byproduct (H₂O₂/HBr) |

| Safer Solvents | Chlorinated Solvents (e.g., CCl₄, CHCl₃) | Water, Ethanol | Non-toxic, non-flammable, readily available |

| Energy Efficiency | High Temperatures | Ambient Temperature | Reduced energy consumption and costs |

Reaction Mechanism Elucidation in 2-Amino-3,4,5,6-tetrabromophenol Synthesis

The synthesis of 2-Amino-3,4,5,6-tetrabromophenol from 2-aminophenol (B121084) proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl (-OH) and amino (-NH₂) groups are both powerful activating groups, meaning they increase the electron density of the benzene ring, making it highly susceptible to attack by electrophiles. libretexts.org Both groups are also ortho, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them on the ring.

In the case of 2-aminophenol, the positions open for substitution are C3, C4, C5, and C6. Due to the strong activation by both the -OH and -NH₂ groups, polysubstitution occurs readily. libretexts.org When 2-aminophenol is treated with an excess of a brominating agent, such as bromine water, all available positions on the ring are expected to be substituted with bromine atoms. quora.compw.live

The mechanism can be broken down into the following key steps:

Generation of the Electrophile: The brominating agent generates an electrophilic bromine species (Br⁺ or a polarized Br-Br molecule). In polar solvents like water, the bromine molecule becomes polarized, facilitating the electrophilic attack. khanacademy.org

Electrophilic Attack: The electron-rich benzene ring of 2-aminophenol attacks the electrophilic bromine. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge of this intermediate is delocalized over the ring and the oxygen and nitrogen atoms.

Deprotonation: A base in the reaction mixture (e.g., water or the bromide ion) removes a proton from the carbon atom to which the bromine has attached. This step restores the aromaticity of the ring.

This process is repeated at all available activated positions (C3, C4, C5, and C6) until 2-Amino-3,4,5,6-tetrabromophenol is formed. The high degree of activation of the starting material makes it challenging to stop the reaction at an intermediate stage of bromination, often leading directly to the fully substituted product when an excess of the brominating agent is used. libretexts.org

It is important to consider the effect of pH on the reaction. Under acidic conditions, the amino group can be protonated to form an ammonium (B1175870) group (-NH₃⁺). This group is deactivating and meta-directing. researchgate.net However, the hydroxyl group remains a strong activating and ortho, para-directing group, and its influence is likely to dominate. researchgate.net The reaction conditions, particularly the acidity, can therefore influence the rate and outcome of the bromination.

The table below outlines the key stages in the mechanistic pathway for the formation of 2-Amino-3,4,5,6-tetrabromophenol.

| Step | Description | Key Intermediates |

| 1 | Generation of electrophilic bromine (Br⁺ or polarized Br-Br). | Br⁺ |

| 2 | Nucleophilic attack of the activated phenol ring on the electrophile. | Resonance-stabilized carbocation (sigma complex/arenium ion) |

| 3 | Deprotonation to restore aromaticity. | Monobrominated 2-aminophenol |

| 4 | Repetition of steps 2 and 3 at other activated positions. | Di-, tri-, and finally tetrabrominated intermediates |

| 5 | Formation of the final product. | 2-Amino-3,4,5,6-tetrabromophenol |

Chemical Reactivity and Derivatization Strategies of 2 Amino 3,4,5,6 Tetrabromophenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The dense halogen substitution on the aromatic ring of 2-Amino-3,4,5,6-tetrabromophenol significantly deactivates it towards typical electrophilic aromatic substitution reactions. masterorganicchemistry.com The four bulky bromine atoms create substantial steric hindrance and their strong electron-withdrawing inductive effect reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles.

Conversely, the presence of multiple electron-withdrawing groups can render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally uncommon for simple benzene derivatives. pressbooks.pubnih.gov In such reactions, a potent nucleophile can displace one of the bromine atoms, particularly if the reaction conditions are harsh. The regioselectivity of such a substitution would be influenced by the combined directing effects of the amino and hydroxyl groups, as well as the stability of the intermediate Meisenheimer complex. pressbooks.pub

Directed Ortho-Metalation and Related Transformations

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with various electrophiles. wikipedia.orgbaranlab.org Both the hydroxyl and amino groups, particularly after protection, can act as DMGs.

In the case of 2-Amino-3,4,5,6-tetrabromophenol, the positions ortho to the amino and hydroxyl groups are occupied by bromine atoms. Therefore, a standard DoM reaction is not feasible. However, a related transformation known as metal-halogen exchange could potentially occur. Treatment with a strong organolithium base might lead to the exchange of one of the bromine atoms with lithium, generating a highly reactive organolithium species. The regioselectivity of this exchange would be influenced by the relative acidifying effects of the adjacent functional groups. The resulting aryllithium intermediate could then be trapped with an electrophile to introduce a new substituent onto the aromatic ring.

Halogen-Dance Rearrangements and Their Implications

The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. wikipedia.orgclockss.orgrsc.org This rearrangement typically occurs in polyhalogenated aromatic compounds when treated with a strong base, such as lithium diisopropylamide (LDA). clockss.org The reaction proceeds through a series of deprotonation and halogenation-deprotonation steps, leading to a thermodynamically more stable isomer.

For 2-Amino-3,4,5,6-tetrabromophenol, a halogen dance rearrangement could potentially be induced under basic conditions. This would involve the migration of a bromine atom to a different position on the ring, leading to a regioisomeric aminotetrabromophenol. The feasibility and outcome of such a rearrangement would depend on the specific reaction conditions, including the base used, temperature, and solvent. wikipedia.org The resulting isomer could offer different reactivity and be a valuable intermediate for further synthetic transformations. Such rearrangements have been observed in other polyhalogenated systems, including those containing sulfur heterocycles. eurekaselect.comnih.gov

Functional Group Interconversions at the Amino and Hydroxyl Sites

Diazotization and Coupling Reactions

The primary amino group of 2-Amino-3,4,5,6-tetrabromophenol can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. google.com This reaction converts the amino group into a highly reactive diazonium salt. The stability of the resulting diazonium salt would be influenced by the electron-withdrawing bromine atoms.

The diazonium salt can then participate in a variety of coupling reactions. For instance, it can be coupled with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes. nih.govnih.gov The bulky bromine atoms surrounding the diazonium group might sterically hinder the coupling reaction, potentially requiring optimized conditions. 'Interrupted' diazotization techniques have been explored for other amino-heterocycles, leading to stable diazonium species. researchgate.net

Etherification and Esterification of the Phenolic Hydroxyl

The phenolic hydroxyl group can be readily converted into an ether or an ester. Etherification can be achieved through a Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification can be accomplished by reacting the phenol with a carboxylic acid, acid chloride, or acid anhydride (B1165640), often in the presence of an acid or base catalyst. These reactions would introduce an alkoxy or acyloxy group, respectively, onto the aromatic ring, which can significantly alter the electronic and steric properties of the molecule.

Formation of Condensed Heterocyclic Systems Involving 2-Amino-3,4,5,6-tetrabromophenol

The ortho-disposed amino and hydroxyl groups in 2-Amino-3,4,5,6-tetrabromophenol provide a versatile platform for the synthesis of condensed heterocyclic systems. researchgate.netnih.gov These reactions typically involve the simultaneous participation of both functional groups with a bifunctional reagent.

For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a benzoxazolone ring system. Similarly, reaction with 1,2-dicarbonyl compounds or their synthetic equivalents could yield phenoxazine (B87303) derivatives. The reactivity of the starting aminophenol and the nature of the condensing agent would determine the structure of the resulting heterocyclic ring. The synthesis of various heterocyclic systems, including those based on quinazolines and other nitrogen-containing rings, often utilizes amino-functionalized precursors. nih.govnih.govfrontiersin.orgnih.gov The presence of the four bromine atoms would likely influence the reactivity and properties of these resulting heterocyclic compounds.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 3,4,5,6 Tetrabromophenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds in solution. For 2-Amino-3,4,5,6-tetrabromophenol, ¹H and ¹³C NMR would provide critical information about the electronic environment of the hydrogen, and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the amino (-NH₂) and hydroxyl (-OH) groups would be of particular interest. These protons are exchangeable and their chemical shifts can be sensitive to solvent, concentration, and temperature. Typically, the -NH₂ protons of aromatic amines appear as a broad peak, while the phenolic -OH proton also presents as a broad singlet. libretexts.org The chemical shift of aromatic protons is typically in the range of 6.5-8.0 ppm. libretexts.org The exact positions of the -NH₂ and -OH proton signals would be influenced by intramolecular hydrogen bonding and the electron-withdrawing effects of the bromine atoms. To confirm the assignment of these labile protons, a D₂O exchange experiment can be performed, where the addition of deuterium oxide would lead to the disappearance of the -OH and -NH₂ signals in the ¹H NMR spectrum. libretexts.org

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For 2-Amino-3,4,5,6-tetrabromophenol, six distinct signals would be expected for the aromatic carbons, with their chemical shifts significantly influenced by the attached substituents. Carbons bonded to the electronegative bromine, oxygen, and nitrogen atoms would be deshielded and appear at lower field. Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.org The carbon attached to the hydroxyl group is expected in the 50-80 ppm range. pressbooks.pub Advanced NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), could be employed to differentiate between CH, CH₂, and CH₃ groups, although none are present in the parent molecule, this would be useful for its derivatives. Furthermore, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in establishing connectivity between protons and carbons, especially for more complex derivatives.

Illustrative ¹H NMR Data for 2-Amino-3,4,5,6-tetrabromophenol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

| ~8.0 - 9.0 | Broad Singlet | 1H | -OH |

Illustrative ¹³C NMR Data for 2-Amino-3,4,5,6-tetrabromophenol

| Chemical Shift (ppm) | Assignment |

| ~145-155 | C-OH |

| ~130-140 | C-NH₂ |

| ~110-125 | C-Br |

| ~100-115 | C-Br |

| ~100-115 | C-Br |

| ~90-105 | C-Br |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 2-Amino-3,4,5,6-tetrabromophenol, the presence of four bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, would result in a highly characteristic isotopic pattern for the molecular ion peak. This pattern would be a cluster of peaks separated by two mass units, providing a definitive signature for the presence of four bromine atoms.

Upon ionization, the molecular ion of 2-Amino-3,4,5,6-tetrabromophenol would undergo fragmentation. The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring. libretexts.org Common fragmentation pathways for phenols include the loss of CO (a difference of 28 mass units) and HCO (a difference of 29 mass units). libretexts.org For halogenated compounds, the loss of halogen atoms is a common fragmentation pathway. libretexts.org Therefore, the mass spectrum of 2-Amino-3,4,5,6-tetrabromophenol would be expected to show fragments corresponding to the sequential loss of bromine atoms. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of the elemental composition and further confirming the molecular formula.

Expected Fragmentation Pattern for 2-Amino-3,4,5,6-tetrabromophenol

| m/z Value | Possible Fragment |

| [M]+ | Molecular Ion |

| [M-Br]+ | Loss of one bromine atom |

| [M-2Br]+ | Loss of two bromine atoms |

| [M-3Br]+ | Loss of three bromine atoms |

| [M-4Br]+ | Loss of four bromine atoms |

| [M-CO]+ | Loss of carbon monoxide |

| [M-HCO]+ | Loss of a formyl radical |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These techniques are excellent for identifying the functional groups present in a compound. For 2-Amino-3,4,5,6-tetrabromophenol, the IR and Raman spectra would exhibit characteristic bands for the O-H, N-H, C-N, C-O, and C-Br bonds, as well as the aromatic ring vibrations.

The IR spectrum would be expected to show a broad O-H stretching band in the region of 3500-3200 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group. pressbooks.publibretexts.org The N-H stretching vibrations of the primary amine group would typically appear as two bands in the 3500-3300 cm⁻¹ region. orgchemboulder.com The C-O stretching vibration of the phenol (B47542) would be observed around 1200 cm⁻¹. Aromatic C-C stretching vibrations would give rise to bands in the 1600-1450 cm⁻¹ region. pressbooks.pub The C-Br stretching vibrations occur at lower frequencies, typically in the range of 600-500 cm⁻¹. spectroscopyonline.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Br stretching vibrations would also be observable in the Raman spectrum. The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, which is invaluable for structural confirmation.

Characteristic Vibrational Frequencies for 2-Amino-3,4,5,6-tetrabromophenol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 3500-3200 (broad) | IR |

| N-H Stretch | 3500-3300 (two bands) | IR |

| Aromatic C-H Stretch | ~3100-3000 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-O Stretch | ~1200 | IR |

| C-N Stretch | ~1300-1250 | IR |

| C-Br Stretch | 600-500 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

While NMR, MS, and vibrational spectroscopy provide crucial information about the structure and connectivity of a molecule, X-ray crystallography offers the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. wikipedia.orgnih.gov This technique can unambiguously establish the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

For 2-Amino-3,4,5,6-tetrabromophenol, obtaining a single crystal of suitable quality would be the first and often most challenging step. nih.gov Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

The crystal structure of 2-Amino-3,4,5,6-tetrabromophenol would reveal the planarity of the benzene (B151609) ring and the precise spatial relationship between the amino, hydroxyl, and four bromine substituents. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups of adjacent molecules, which govern the packing of the molecules in the crystal lattice. The structural data obtained from X-ray crystallography is considered the "gold standard" for structural determination and can be used to validate the interpretations made from other spectroscopic techniques.

Illustrative Crystallographic Data for a Substituted Aminophenol Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.3277 |

| b (Å) | 20.2211 |

| c (Å) | 11.3284 |

| β (°) | 96.589 |

| Volume (ų) | 1447.41 |

| Z | 4 |

Note: The data in this table is for a related aminophenol derivative and serves as an example of the type of information obtained from an X-ray crystallographic study. researchgate.net

Theoretical and Computational Chemistry Studies on 2 Amino 3,4,5,6 Tetrabromophenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2-Amino-3,4,5,6-tetrabromophenol. DFT studies on the complete series of bromophenols have shown that the molecular structures and properties are heavily influenced by factors such as intramolecular hydrogen bonding, the steric and inductive effects of bromine substitution, and other intramolecular electrostatic interactions. nih.gov

For 2-Amino-3,4,5,6-tetrabromophenol, the presence of four bromine atoms on the phenolic ring, in addition to the amino and hydroxyl groups, creates a complex electronic environment. The numerous bromine substitutions are expected to lead to an increase in the O-H bond length and a decrease in the C-O bond length. nih.gov These structural changes are indicative of altered acidity and reactivity compared to less substituted phenols.

The reactivity of 2-Amino-3,4,5,6-tetrabromophenol can be further understood by examining its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. In related donor-acceptor systems, it has been observed that long-wavelength transitions may not always have a charge-transfer character. nih.gov

Table 1: Predicted Electronic Properties of 2-Amino-3,4,5,6-tetrabromophenol based on Quantum Chemical Calculations

| Property | Predicted Value/Trend | Significance |

| O-H Bond Length | Increased | Influences acidity and hydrogen bonding potential. nih.gov |

| C-O Bond Length | Decreased | Affects the strength and reactivity of the phenolic group. nih.gov |

| HOMO Energy | Relatively High | Indicates a propensity to donate electrons in chemical reactions. |

| LUMO Energy | Relatively Low | Suggests an ability to accept electrons. |

| HOMO-LUMO Gap | Narrow | Implies higher chemical reactivity and lower kinetic stability. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the intermolecular interactions of 2-Amino-3,4,5,6-tetrabromophenol with its environment, such as solvent molecules or biological macromolecules. nih.govnih.gov These simulations provide a dynamic picture of how the molecule behaves over time, revealing details about its conformational flexibility and non-covalent interactions.

The amino and hydroxyl groups of 2-Amino-3,4,5,6-tetrabromophenol are capable of forming hydrogen bonds, which are critical in determining its solubility and binding affinity to other molecules. The four bulky bromine atoms, however, introduce significant steric hindrance and can also participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition.

MD simulations can be employed to study the interactions of 2-Amino-3,4,5,6-tetrabromophenol with proteins, for instance, to explore its potential as an enzyme inhibitor or a receptor ligand. By analyzing the simulation trajectories, researchers can identify key residues involved in binding and calculate the binding free energy, providing a quantitative measure of the interaction strength. nih.gov

Table 2: Potential Intermolecular Interactions of 2-Amino-3,4,5,6-tetrabromophenol

| Interaction Type | Functional Groups Involved | Potential Role |

| Hydrogen Bonding | Amino (-NH2), Hydroxyl (-OH) | Solubility, specific binding to biological targets. |

| Halogen Bonding | Bromine (-Br) | Directional interactions contributing to binding affinity. |

| van der Waals Forces | Aromatic Ring, Bromine Atoms | General non-specific interactions and packing. |

| Pi-stacking | Aromatic Ring | Interactions with other aromatic systems. |

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical methods are highly effective in predicting the spectroscopic parameters of molecules like 2-Amino-3,4,5,6-tetrabromophenol, which aids in the interpretation of experimental spectra. Quantum chemical calculations can provide accurate predictions of vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.neticm.edu.pl

For instance, DFT calculations can predict the O-H stretching frequency, which is expected to show a red shift (lower frequency) due to the extensive bromine substitution. nih.gov The UV-Vis absorption spectrum can be calculated using time-dependent DFT (TD-DFT), which provides information about the electronic transitions and the wavelengths at which they occur. nih.gov

Conformational analysis of 2-Amino-3,4,5,6-tetrabromophenol is also crucial for understanding its properties. The rotation of the amino and hydroxyl groups relative to the phenyl ring can lead to different conformers with varying energies and properties. Computational methods can be used to identify the most stable conformers and the energy barriers between them.

Table 3: Predicted Spectroscopic Features for 2-Amino-3,4,5,6-tetrabromophenol

| Spectroscopic Technique | Predicted Feature | Information Gained |

| IR Spectroscopy | Red-shifted O-H stretching frequency | Effect of intramolecular interactions on bond strength. nih.gov |

| UV-Vis Spectroscopy | Multiple absorption bands | Electronic transitions and chromophoric system. nih.gov |

| ¹H NMR Spectroscopy | Chemical shifts of aromatic and substituent protons | Electronic environment of different parts of the molecule. |

| ¹³C NMR Spectroscopy | Chemical shifts of carbon atoms | Carbon skeleton and substituent effects. |

Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. nih.gov For 2-Amino-3,4,5,6-tetrabromophenol, QSAR studies can be employed to predict its potential biological effects based on its molecular descriptors. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. These descriptors can be calculated using computational chemistry software and then used to build a mathematical model that relates them to a specific biological activity, such as enzyme inhibition or toxicity.

For 2-Amino-3,4,5,6-tetrabromophenol, relevant descriptors would include those related to its high molecular weight, the presence of multiple halogen atoms, and its hydrogen bonding capacity. By comparing these descriptors with those of known bioactive compounds, it is possible to make predictions about its own biological profile.

Table 4: Key Molecular Descriptors for QSAR Modeling of 2-Amino-3,4,5,6-tetrabromophenol

| Descriptor Type | Specific Descriptor | Relevance to Biological Activity |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Size and general composition. |

| Topological | Connectivity Indices | Molecular branching and shape. |

| Geometric | Molecular Surface Area, Molecular Volume | Steric interactions and accessibility. |

| Electronic | Dipole Moment, Partial Charges | Electrostatic interactions with biological targets. |

| Lipophilicity | LogP | Membrane permeability and distribution in the body. |

Mechanistic Investigations of Biochemical Interactions of 2 Amino 3,4,5,6 Tetrabromophenol

Molecular Binding Mechanisms with Biological Receptors (e.g., Thyroid Hormone Receptors)

To understand the potential endocrine-disrupting effects of 2-Amino-3,4,5,6-tetrabromophenol, detailed studies on its binding affinity and mechanism with biological receptors, such as the thyroid hormone receptors (TRs), would be required. Thyroid hormone receptors, including TRα and TRβ, are nuclear receptors that regulate gene expression upon binding to thyroid hormones. nih.govnih.gov The binding specificity is determined by the ligand-binding domain (LBD) of the receptor. nih.gov

Investigative studies would involve:

Competitive Binding Assays: To determine the affinity of 2-Amino-3,4,5,6-tetrabromophenol for TRs in comparison to the natural ligand, triiodothyronine (T3).

X-ray Crystallography: To visualize the precise interactions between the compound and the amino acid residues within the LBD of the receptor.

Molecular Docking Simulations: To predict the binding orientation and energy of the compound within the receptor's binding pocket.

These studies would clarify whether 2-Amino-3,4,5,6-tetrabromophenol acts as an agonist or antagonist to thyroid hormone receptors, a critical step in assessing its potential biological activity.

Enzymatic Biotransformation Pathways and Metabolite Identification

The biotransformation of xenobiotics like brominated phenols is a crucial aspect of their toxicokinetics. Research in this area for 2-Amino-3,4,5,6-tetrabromophenol would involve identifying the metabolic pathways and the resulting metabolites. This is typically achieved through in vitro and in vivo studies.

In Vitro Metabolism: Incubating the compound with liver microsomes or specific cytochrome P450 enzymes to identify the primary metabolites formed through oxidation, reduction, or hydrolysis.

In Vivo Studies: Administering the compound to model organisms and analyzing biological samples (e.g., urine, feces, blood) to identify metabolites.

Analytical Techniques: Utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the chemical structures of the metabolites.

Understanding the biotransformation of 2-Amino-3,4,5,6-tetrabromophenol would provide insights into its potential for bioaccumulation, persistence, and the formation of more or less toxic byproducts.

Non-Covalent Interactions with Biomolecules

The biological effects of a compound are often mediated by its non-covalent interactions with various biomolecules, including proteins and nucleic acids. For 2-Amino-3,4,5,6-tetrabromophenol, these interactions would likely involve:

Hydrogen Bonding: The amino and hydroxyl groups of the compound could form hydrogen bonds with amino acid residues in proteins.

Halogen Bonding: The bromine atoms could participate in halogen bonding, a directional interaction with nucleophilic atoms.

Hydrophobic Interactions: The aromatic ring structure would likely engage in hydrophobic interactions with nonpolar regions of biomolecules.

Characterizing these non-covalent interactions is essential for a complete understanding of the compound's mechanism of action at a molecular level.

Role as a Biochemical Probe in in vitro Systems

Given its structure, 2-Amino-3,4,5,6-tetrabromophenol could potentially be developed as a biochemical probe for studying specific biological processes in vitro. For instance, if it exhibits high affinity and specificity for a particular enzyme or receptor, it could be radiolabeled or fluorescently tagged to:

Map Binding Sites: Identify the specific location of binding on a target protein.

Quantify Receptors: Determine the concentration of a specific receptor in a tissue sample.

Screen for Other Ligands: Be used in competitive binding assays to identify other molecules that bind to the same target.

The development of such a probe would require extensive characterization of its biochemical and biophysical properties. A study on a related compound, (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, demonstrated the use of a radiolabeled form to characterize an allosteric site on the A1 adenosine (B11128) receptor. nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of 2 Amino 3,4,5,6 Tetrabromophenol

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the trace analysis of semi-volatile organic compounds. For a polar molecule like 2-Amino-3,4,5,6-tetrabromophenol, direct analysis by GC-MS is challenging due to its low volatility and the presence of active functional groups (-OH and -NH2) that can cause poor peak shape and thermal degradation in the GC system. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form.

The derivatization process typically targets the active hydrogen atoms on the phenolic and amino groups. A common approach involves acylation, for instance, with heptafluorobutyric anhydride (B1165640) (HFBA), which reacts with the hydroxyl and amino groups to form less polar, more volatile esters and amides. nih.gov Another possibility is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the compound can be effectively separated on a low-polarity capillary column, such as a TR-5MS or TG-5SilMS, which are equivalent to a 5% diphenyl / 95% dimethyl polysiloxane phase. thermofisher.comthermofisher.com These columns provide excellent separation for a wide range of organic molecules.

For detection, mass spectrometry offers high selectivity. Electron Impact (EI) ionization can be used, but for polybrominated compounds, Electron Capture Negative Ionization (ECNI) is often more sensitive. nih.gov The presence of four bromine atoms makes 2-Amino-3,4,5,6-tetrabromophenol an excellent candidate for ECNI, which can significantly lower detection limits. nih.gov The mass spectrometer would typically be operated in Selected Ion Monitoring (SIM) mode, targeting the characteristic isotopic pattern of the bromine-containing fragments to enhance selectivity and achieve quantification at trace levels.

Table 1: Hypothetical GC-MS Parameters for Derivatized 2-Amino-3,4,5,6-tetrabromophenol

| Parameter | Value |

| GC Column | TR-5MS, 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temp. | 280 °C |

| Oven Program | 100 °C (2 min), ramp 10 °C/min to 320 °C (10 min) |

| Carrier Gas | Helium, 1.0 mL/min |

| Deriv. Reagent | Heptafluorobutyric anhydride (HFBA) |

| Ionization Mode | Electron Capture Negative Ionization (ECNI) |

| MS Mode | Selected Ion Monitoring (SIM) |

| Target Ions (m/z) | Hypothetical values for di-HFBA derivative |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing polar and non-volatile compounds in complex matrices, as it often does not require derivatization. This makes it a valuable alternative to GC-MS for 2-Amino-3,4,5,6-tetrabromophenol.

The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is a common choice for separating moderately polar compounds. The selection of the mobile phase is critical; it usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives to control pH and improve peak shape. nih.govsielc.com For aminophenols, the pH of the mobile phase significantly affects retention and ionization efficiency. waters.com An acidic mobile phase (e.g., using formic acid) would protonate the amino group, which can be beneficial for retention on some columns and for ionization.

Electrospray Ionization (ESI) is the most common interface for LC-MS analysis of such compounds. For 2-Amino-3,4,5,6-tetrabromophenol, ESI in positive ion mode would likely be effective, targeting the protonated molecular ion [M+H]+. researchgate.net The high mass of the compound and the distinct isotopic pattern from the four bromine atoms would allow for highly selective detection using a tandem mass spectrometer (MS/MS). By monitoring a specific fragmentation pathway (a Multiple Reaction Monitoring or MRM transition), the method can achieve very low limits of quantification even in challenging samples like biological fluids or environmental extracts. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for 2-Amino-3,4,5,6-tetrabromophenol

| Parameter | Value |

| LC Column | C18, 100 mm x 2.1 mm ID, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 8 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Hypothetical: Precursor Ion (e.g., [M+H]+) → Product Ion |

| Detection | Triple Quadrupole or High-Resolution MS |

Spectrophotometric and Fluorometric Assay Development (e.g., dye-binding principles)

Spectrophotometric and fluorometric assays provide a simpler, high-throughput, and more cost-effective means of quantification compared to chromatography, although they may lack the same level of specificity. The development of such an assay for 2-Amino-3,4,5,6-tetrabromophenol would likely be based on a chemical reaction that produces a colored or fluorescent product.

One established principle is the dye-binding assay. This involves a reagent, often a pH indicator dye, that changes its spectral properties upon binding to the target analyte. For instance, the reaction of a phenolic compound with a dye like bromophenol blue can lead to the formation of a colored ion-association complex that can be measured spectrophotometrically. researchgate.net The amino group on the target compound could also be a target for a colorimetric reaction.

Another approach is based on derivatization reactions that yield a chromophore. The substitution reaction between phenols and bromine, for example, can be used for quantitative analysis. researchgate.net The consumption of bromine or the formation of a product can be monitored.

The development of a new spectrophotometric method would involve several key steps:

Reagent Selection: Choosing a dye or chemical reagent that specifically reacts with the phenolic or amino group of the target compound.

Optimization: Determining the optimal reaction conditions, such as pH, temperature, reagent concentration, and reaction time, to maximize color or fluorescence development.

Validation: Assessing the method's performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.net

Table 3: Hypothetical Parameters for a Dye-Binding Spectrophotometric Assay

| Parameter | Description |

| Principle | Formation of an ion-pair complex between the analyte and a chromogenic dye (e.g., a sulfonephthalein derivative). |

| Solvent/Buffer | Buffered aqueous or organic solution (e.g., methanol) to control pH. researchgate.net |

| Wavelength (λmax) | The wavelength of maximum absorbance of the resulting colored complex. |

| Linear Range | The concentration range over which the absorbance is directly proportional to the analyte concentration. |

| LOD / LOQ | The lowest concentration that can be reliably detected and quantified. |

Immunoanalytical Techniques for Specific Detection

Immunoanalytical techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer exceptionally high specificity and sensitivity, making them ideal for screening large numbers of samples for a specific target compound. The development of an immunoassay for a small molecule like 2-Amino-3,4,5,6-tetrabromophenol, which is not immunogenic on its own, requires it to be treated as a hapten.

The process involves these key stages:

Hapten-Carrier Conjugation: The 2-Amino-3,4,5,6-tetrabromophenol molecule (the hapten) is chemically coupled to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This conjugation makes the small molecule visible to the immune system.

Immunization and Antibody Production: An animal (e.g., a rabbit or mouse) is immunized with the hapten-carrier conjugate to stimulate the production of polyclonal or monoclonal antibodies that specifically recognize the hapten.

Assay Development: A competitive assay format is typically developed. In a competitive ELISA, a known amount of enzyme-labeled hapten competes with the unlabeled hapten in the sample for a limited number of antibody binding sites immobilized on a microtiter plate. The signal produced by the enzyme is inversely proportional to the concentration of the target compound in the sample.

While no specific immunoassay for 2-Amino-3,4,5,6-tetrabromophenol appears in the literature, methods for other brominated flame retardants have been successfully developed, demonstrating the feasibility of this approach for small brominated molecules. mdpi.com

Table 4: Key Stages in Hypothetical Immunoassay Development

| Stage | Description |

| Hapten Synthesis | Covalent linking of 2-Amino-3,4,5,6-tetrabromophenol to a carrier protein (e.g., BSA). |

| Antibody Generation | Immunization of host animals with the conjugate to produce specific antibodies. |

| Assay Format | Indirect competitive ELISA. |

| Detection Method | Colorimetric (enzyme-substrate reaction) or Fluorometric. |

| Key Advantage | High specificity and sensitivity, suitable for high-throughput screening. |

Environmental Chemical Transformations and Fate Modeling of 2 Amino 3,4,5,6 Tetrabromophenol

Predictive Modeling of Environmental Distribution and PersistenceWithout experimental data on its physicochemical properties and degradation rates, predictive modeling of the environmental distribution and persistence of 2-Amino-3,4,5,6-tetrabromophenol cannot be performed.

Due to the absence of research on the specified compound, it is not possible to create the requested scientific article. Further experimental research would be required to elucidate the environmental fate and transformations of 2-Amino-3,4,5,6-tetrabromophenol.

Exploration of Niche Applications Excluding Clinical, Safety, and Basic Material Properties

Role as a Chemical Intermediate in Advanced Organic Synthesis

2-Amino-3,4,5,6-tetrabromophenol serves as a foundational building block, or synthon, in the multistep synthesis of complex organic molecules. Its bifunctional nature—containing both an amine and a hydroxyl group—allows for selective and sequential reactions to build intricate molecular architectures. The presence of four bromine atoms also provides sites for further functionalization through dehalogenation or cross-coupling reactions, or they can be retained in the final product to impart specific properties such as density or flame retardancy.

While specific reaction pathways for 2-Amino-3,4,5,6-tetrabromophenol are proprietary or documented in specialized literature, its reactivity can be inferred from similar, less-substituted analogs. For instance, simpler aminophenols are crucial intermediates in the synthesis of various heterocyclic compounds and pharmaceutical agents. sigmaaldrich.comgoogle.com The Strecker synthesis, a method for producing amino acids, relies on precursors that can be conceptually related to aminophenols, showcasing the fundamental reactivity of the amino group adjacent to a ring structure. masterorganicchemistry.com

Derivatives of halogenated amino-aromatic compounds are pivotal in creating larger molecules. For example, 2-amino-6-halogenopurines are key intermediates for antiviral drugs. google.com Similarly, 2-Amino-3,4,5,6-tetrafluorobenzoic acid, a fluorinated analog of the subject compound, is documented as an intermediate in the synthesis of coupling reagents used in peptide chemistry. nih.govnih.gov This highlights a common strategy where the amino and acid/phenol (B47542) groups provide the core reactivity, while the halogen atoms modify the electronic properties and provide stability or further reaction points.

The general synthetic utility is summarized in the table below, drawing parallels from related structures.

| Reaction Type | Reacting Group(s) | Potential Product Class |

| Acylation / Amide Formation | Amino Group (-NH₂) | Substituted Amides, Polyamides |

| Diazotization | Amino Group (-NH₂) | Azo Compounds, Phenolic Derivatives |

| Ether Synthesis (e.g., Williamson) | Hydroxyl Group (-OH) | Aryl Ethers |

| Electrophilic Aromatic Substitution | Benzene (B151609) Ring | Further Substituted Aromatics (if activated) |

| Cross-Coupling Reactions | Carbon-Bromine Bonds (C-Br) | Biaryl Compounds, Alkylated Phenols |

Application in Functional Materials Chemistry (e.g., specific polymers, sensors)

The structure of 2-Amino-3,4,5,6-tetrabromophenol makes it a candidate for incorporation into functional materials. The amino and hydroxyl groups are ideal for polymerization reactions, allowing it to be integrated into polymer backbones or used as a monomer to create novel materials.

Polymers and Flame Retardants: Brominated compounds are widely used as flame retardants. nih.gov They function by releasing hydrogen bromide radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase. Highly brominated phenols and their derivatives are particularly effective in this role. Incorporating a molecule like 2-Amino-3,4,5,6-tetrabromophenol into polymers such as polyurethanes or epoxies could enhance their fire resistance. mdpi.com The amino group offers a reactive site to chemically bond the molecule into the polymer matrix, preventing it from leaching out over time, which is a common issue with additive flame retardants.

Sensors: The development of chemical sensors is a growing field in materials chemistry. Polymers derived from aminophenols have been successfully used to create optical pH sensors. nih.gov Furthermore, amino-functionalized conducting polymers, such as polyfluorene and polypyrrole, have shown high sensitivity and selectivity in detecting specific ions and molecules. mdpi.commdpi.com For example, amino acid-functionalized polyfluorenes have been fabricated into sensors capable of detecting dichromate ions at extremely low concentrations. mdpi.com The amino group on the 2-Amino-3,4,5,6-tetrabromophenol ring could serve as a recognition site for analytes, with the potential for electrochemical or fluorescent signal transduction.

Use as a Reference Standard in Specialized Analytical Chemistry

In analytical chemistry, a reference standard is a highly purified compound used to calibrate instruments and validate analytical methods. sigmaaldrich.comnih.gov 2-Amino-3,4,5,6-tetrabromophenol possesses several characteristics that make it suitable as a reference standard in specific, high-level applications.

Mass Spectrometry: Due to its high molecular weight (424.71 g/mol ) and the distinct isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio), this compound would produce a unique and easily identifiable signature in mass spectrometry. This makes it an excellent candidate as an internal standard or calibrant for the analysis of other brominated compounds, such as environmental pollutants like polybrominated diphenyl ethers (PBDEs) or other flame retardants. nih.gov

Chromatography: In techniques like High-Performance Liquid Chromatography (HPLC), a well-characterized standard is essential for accurate quantification. nih.govnih.govmdpi.com 2-Amino-3,4,5,6-tetrabromophenol could be used to develop and validate methods for separating and quantifying halogenated phenols in complex matrices like soil, water, or biological tissues. Its purity can be rigorously assessed, a key requirement for a Certified Reference Material (CRM). nih.gov

The table below outlines its potential applications as a reference standard.

| Analytical Technique | Application | Rationale |

| Mass Spectrometry (MS) | Internal Standard for Brominated Compound Analysis | High mass, unique and predictable isotopic pattern from four bromine atoms. |

| Gas Chromatography (GC) | Calibrant for Halogen-Specific Detectors (e.g., ECD) | High halogen content provides a strong signal. |

| High-Performance Liquid Chromatography (HPLC) | Quantification Standard for Phenolic Pollutants | Stable compound for method development and validation. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Qualitative Reference | Provides reference chemical shifts for a polybrominated aromatic structure. |

Catalytic Applications in Organic Transformations

While the compound is a valuable intermediate in syntheses that may involve catalysts, google.com its direct use as a catalyst is not well-documented in mainstream chemical literature. The phenolic hydroxyl group and the aromatic amine are not typical catalytic moieties on their own. However, they can serve as ligands to create more complex organometallic catalysts. The nitrogen and oxygen atoms can coordinate to a metal center, and the properties of the resulting catalyst could be fine-tuned by the sterically bulky and electron-withdrawing bromine atoms. This remains a theoretical application with limited published evidence. For example, copper-catalyzed reactions sometimes utilize related aminophenol structures as part of the ligand sphere to facilitate transformations. sigmaaldrich.com

Future Research Directions and Uncharted Territories for 2 Amino 3,4,5,6 Tetrabromophenol

Development of Novel Stereoselective Synthetic Routes

The synthesis of complex molecules with precise three-dimensional arrangements is a cornerstone of modern chemistry. While the synthesis of aminophenol derivatives is established nih.gov, achieving stereoselectivity in heavily substituted phenols like 2-Amino-3,4,5,6-tetrabromophenol presents a considerable challenge and a significant opportunity. Future research could focus on developing novel synthetic pathways that control the spatial orientation of its functional groups.

Drawing inspiration from the stereoselective synthesis of other complex molecules, such as amino-polyols and aminocyclohexanecarboxylic acid derivatives researchgate.netnih.govnih.gov, researchers could explore several strategies. One promising approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of key reaction steps. For instance, asymmetric bromination reactions could be employed to introduce the bromine atoms in a controlled manner. Furthermore, enzymatic catalysis, which is known for its high stereoselectivity, could be investigated for the synthesis of chiral precursors to 2-Amino-3,4,5,6-tetrabromophenol nih.gov. The development of such synthetic routes would not only provide access to enantiomerically pure forms of the molecule but also open the door to investigating its chiroptical properties and stereospecific interactions with other chiral molecules.

Exploration of Advanced Catalytic Activities and Mechanisms

The unique electronic properties conferred by the combination of electron-donating (amino and hydroxyl) and electron-withdrawing (bromine) groups on the aromatic ring of 2-Amino-3,4,5,6-tetrabromophenol suggest its potential as a novel catalyst or catalyst precursor. Halogenated phenols are known to be involved in various chemical transformations, including degradation processes rsc.org. The presence of multiple bromine atoms could facilitate novel catalytic cycles.

Future investigations could explore the catalytic activity of this compound in a range of organic reactions. For example, its potential as a catalyst for oxidation reactions, C-C bond formation, or polymerization reactions could be explored. The compound could also serve as a ligand for metal-based catalysts, where the bromine atoms could modulate the electronic properties and reactivity of the metal center. Furthermore, its potential application in the catalytic reduction of environmental pollutants, such as nitrophenols, could be investigated, drawing parallels from studies on other catalytic systems nih.gov. Detailed mechanistic studies, combining experimental techniques with computational modeling, would be crucial to understanding the role of the compound's unique structure in its catalytic performance and to guide the design of more efficient catalysts.

Integration into Complex Supramolecular Assemblies

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a powerful approach to constructing functional materials and devices. The structure of 2-Amino-3,4,5,6-tetrabromophenol, with its hydrogen bond donors (amino and hydroxyl groups) and halogen bond donors (bromine atoms), makes it an ideal building block for the construction of complex supramolecular assemblies acs.orgnih.gov.

Future research in this area could focus on the self-assembly of 2-Amino-3,4,5,6-tetrabromophenol into well-defined nanostructures, such as nanofibers, nanotubes, or vesicles. The interplay of hydrogen bonding and halogen bonding could lead to the formation of unique and robust architectures with tunable properties. The incorporation of this compound into larger supramolecular systems, such as co-crystals, liquid crystals, or polymers, could also be explored. For instance, its ability to interact with other molecules, such as peptides or tetrapyrroles, could be harnessed to create functional hybrid materials nih.govmdpi.comhw.ac.uk. The resulting supramolecular assemblies could find applications in areas such as drug delivery, sensing, and molecular electronics.

Interdisciplinary Research with Materials Science and Chemical Biology

The unique combination of properties of 2-Amino-3,4,5,6-tetrabromophenol makes it a promising candidate for interdisciplinary research at the interface of chemistry, materials science, and chemical biology. Its high bromine content suggests potential applications in materials science, particularly in the development of new flame-retardant materials wikipedia.orgmdpi.combromxchem.com. By incorporating this compound as a monomer or an additive into polymers, it may be possible to enhance their fire resistance.

In the realm of chemical biology, the structural similarity of 2-Amino-3,4,5,6-tetrabromophenol to known bioactive molecules, such as other brominated phenols and aminophenol derivatives, suggests that it may exhibit interesting biological activities nih.govresearchgate.netresearchgate.netnih.gov. Future studies could investigate its potential as a scaffold for the development of new therapeutic agents or as a probe for studying biological processes. For example, its ability to interact with proteins or nucleic acids could be explored. The development of radiolabeled versions of the molecule could also enable its use in biological imaging and receptor binding studies, similar to other functionalized small molecules nih.gov. Such interdisciplinary research could unlock the full potential of this intriguing molecule and lead to the development of new technologies with real-world impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.